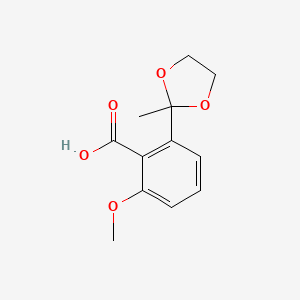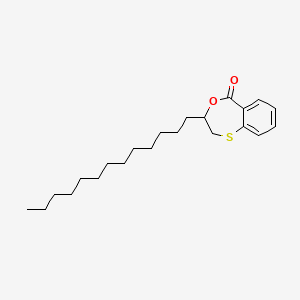![molecular formula C14H17N3O2 B15162400 Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- CAS No. 821776-53-8](/img/structure/B15162400.png)
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a chemical compound known for its unique structure and properties It is a derivative of benzonitrile, featuring a nitro group and a cyclopropylmethylpropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then nitrated using nitric acid and sulfuric acid . The cyclopropylmethylpropylamino group can be introduced through a substitution reaction using appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as catalysts and solvents has been explored to achieve greener synthesis routes . These methods not only improve the reaction conditions but also facilitate the recovery and reuse of catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Addition: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted amides, and other functionalized benzonitrile compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, known for its use as a solvent and precursor in organic synthesis.
2-Nitrobenzonitrile: A derivative with a nitro group, used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropylmethylamine: A related amine used in the synthesis of various organic compounds.
Uniqueness
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is unique due to the presence of both a nitro group and a cyclopropylmethylpropylamino substituent
Properties
CAS No. |
821776-53-8 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-5-6-14(17(18)19)12(8-13)9-15/h5-6,8,11H,2-4,7,10H2,1H3 |
InChI Key |
GADYKWMYKYPTIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
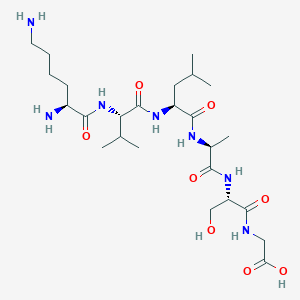
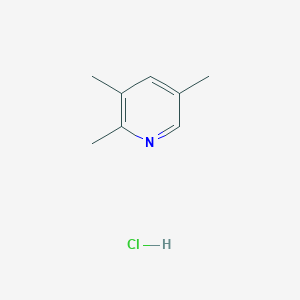
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
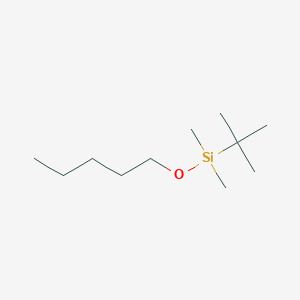
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

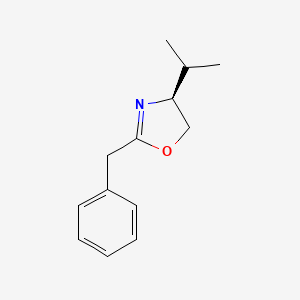
![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
